molecular formula C25H23NO4 B7752996 MFCD06641570

MFCD06641570

Cat. No.: B7752996
M. Wt: 401.5 g/mol
InChI Key: YXMVZNCUHKKFII-UHFFFAOYSA-N
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Description

Typically, MDL numbers correspond to entries in chemical databases that catalog molecular formulas, synthesis pathways, and physicochemical properties. For instance, analogous compounds like CAS 1533-03-5 (MFCD00039227) and CAS 1046861-20-4 (MFCD13195646) are characterized by trifluoromethyl or boron-containing functional groups, respectively, which influence reactivity and applications in pharmaceuticals or materials science [9][7].

Properties

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-26(15-17-6-4-3-5-7-17)16-20-21(27)12-13-23-25(20)22(28)14-24(30-23)18-8-10-19(29-2)11-9-18/h3-14,27H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMVZNCUHKKFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MFCD06641570 would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD06641570 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

MFCD06641570 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD06641570 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on MFCD06641570 are absent, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below is a comparative analysis based on parameters commonly evaluated in the provided sources (e.g., molecular properties, synthesis, and bioactivity):

Table 1: Structural and Functional Comparison of Selected Compounds

Parameter CAS 1533-03-5 (MFCD00039227) CAS 1046861-20-4 (MFCD13195646) CAS 905306-69-6 (MFCD10697534)
Molecular Formula C10H9F3O C6H5BBrClO2 C7H10N2O
Molecular Weight 202.17 g/mol 235.27 g/mol 138.17 g/mol
Key Functional Group Trifluoromethyl Boron-containing Pyridine derivative
Solubility 0.24 mg/mL 0.687 mg/mL Highly water-soluble
Synthesis Method Condensation with sulfonyl hydrazide Palladium-catalyzed coupling HATU-mediated amidation
Bioactivity High BBB permeability High GI absorption Non-CYP inhibitor

Key Observations:

Functional Group Influence :

  • Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability and lipophilicity, making them valuable in drug design .
  • Boron-containing compounds (e.g., CAS 1046861-20-4) are pivotal in catalysis and neutron capture therapy due to boron’s unique electron-deficient properties .
  • Pyridine derivatives (e.g., CAS 905306-69-6) exhibit versatility in medicinal chemistry, often serving as kinase inhibitors or ligands .

Synthetic Accessibility :

  • Palladium-catalyzed methods (e.g., CAS 1046861-20-4) achieve high yields (>98%) but require specialized catalysts .
  • HATU-mediated amidation (e.g., CAS 905306-69-6) offers milder conditions but lower yields (~69%) .

Comparison with Functionally Similar Compounds

Functional similarities are often defined by shared applications or biological targets. For example:

Key Findings:

  • CNS-Targeted Compounds : CAS 1533-03-5’s trifluoromethyl group enhances brain uptake, but solubility challenges necessitate formulation optimization .
  • Antimicrobials : CAS 1761-61-1’s brominated aromatic structure correlates with broad-spectrum activity but suboptimal pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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